

measuring Activated Protein C activity using Boc-LSTR-AMC

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Compound of Interest

Compound Name: *Boc-leu-ser-thr-arg-mca*

Cat. No.: *B12059255*

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Executive Summary

Activated Protein C (APC) is a vitamin K-dependent serine protease with critical anticoagulant, anti-inflammatory, and cytoprotective functions.[1][2] Accurate quantification of APC activity is essential for characterizing Protein C deficiency, monitoring sepsis progression, and validating recombinant APC therapeutics.

This guide details the protocol for measuring APC activity using the highly specific fluorogenic substrate Boc-Leu-Ser-Thr-Arg-AMC (Boc-LSTR-AMC).[1] Unlike general serine protease substrates, Boc-LSTR-AMC is structurally optimized to match the P4-P1 substrate specificity of APC, offering superior selectivity over Thrombin and Factor Xa when used under optimized buffer conditions (

).[1]

Scientific Principles

Mechanism of Action

The assay relies on the amidolytic activity of APC. The substrate, Boc-LSTR-AMC, consists of a peptide moiety (Leucine-Serine-Threonine-Arginine) linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[1][3][4]

- Recognition: The APC active site recognizes the specific LSTR peptide sequence.
- Cleavage: APC hydrolyzes the amide bond between the Arginine residue (P1 position) and the AMC group.
- Signal Generation: Free AMC is released.[2][5][6][7] While the peptide-bound AMC is non-fluorescent (quenched), free AMC exhibits strong fluorescence (Excitation: 360–380 nm; Emission: 440–460 nm).[1]

Kinetic Parameters

According to seminal characterization (Morita et al., J. Biochem), Boc-LSTR-AMC displays the following kinetic profile for APC:

- :
- :

[1][4]

- Implication: Due to the relatively high

, the assay is typically run at substrate concentrations of 100–200 μM to balance signal intensity with solubility limits, often operating in the first-order kinetic region (

).[1]

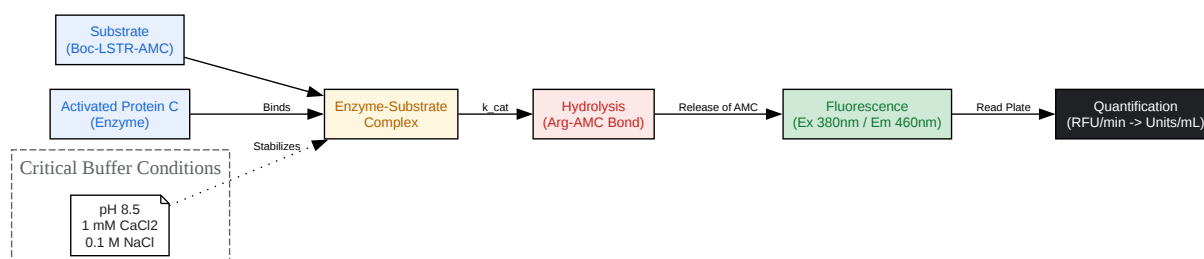
The Role of Calcium

Calcium is a mandatory cofactor. It binds to the Gla domain of APC, inducing a conformational change that stabilizes the active site. Maximum amidolytic activity against Boc-LSTR-AMC is observed at pH 8.5 in the presence of 1 mM

[1][4] Omitting calcium or lowering pH to 7.4 can reduce sensitivity by

.

Visualizing the Assay Logic



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Caption: Mechanistic pathway of the Boc-LSTR-AMC assay showing the critical dependence on buffer conditions for complex stabilization and signal generation.

Materials & Reagents

Reagents

Component	Specification	Storage
Boc-LSTR-AMC	Synthetic peptide substrate (MW ~732.8 Da)	-20°C (Desiccated)
Activated Protein C	Purified Human or Bovine APC	-80°C
AMC Standard	7-amino-4-methylcoumarin	-20°C (Dark)
Assay Buffer	50 mM Tris-HCl, 100 mM NaCl, 1 mM , 0.1% BSA, pH 8.5	4°C (Prepare Fresh)
Thrombin Inhibitor	PPACK or Hirudin (If activating PC in situ)	-20°C
Solvent	DMSO (Anhydrous)	RT

Equipment

- Fluorescence Microplate Reader (Top-read preferred).[1]
- Black 96-well non-binding surface (NBS) microplates (prevents enzyme adsorption).[1]

Experimental Protocol

Phase 1: Reagent Preparation

- Substrate Stock (10 mM): Dissolve 7.3 mg of Boc-LSTR-AMC in 1.0 mL of DMSO. Vortex until fully dissolved. Aliquot and store at -20°C. Avoid freeze-thaw cycles.
- Working Substrate Solution (200 μ M): Dilute the 10 mM Stock 1:50 into Assay Buffer. Prepare immediately before use.
 - Note: This concentration ensures sufficient signal while minimizing inner filter effects.
- Enzyme Dilution: Dilute APC samples to an estimated range of 0.1 – 10 nM (approx. 5 – 500 ng/mL) using Assay Buffer.

Phase 2: AMC Standard Curve (Mandatory)

To convert Relative Fluorescence Units (RFU) into moles of product.[1]

- Prepare a 100 μ M AMC stock in DMSO.
- Perform serial dilutions in Assay Buffer to generate standards: 0, 0.5, 1, 2.5, 5, 10, and 20 μ M.[1]
- Pipette 100 μ L of each standard into the black plate.
- Measure Fluorescence (Ex 380 nm / Em 460 nm).[1][2][6][7]
- Plot RFU vs. Concentration (μ M) and calculate the Slope ($\frac{\text{RFU}}{\mu\text{M}}$).[1]

Phase 3: Kinetic Assay Setup

- Sample Loading: Add 50 μL of APC sample (or buffer blank) to wells.
- Inhibitor Control (Optional): If testing specificity, pre-incubate samples with specific APC inhibitors or Thrombin inhibitors (e.g., PPACK) for 10 mins.[1]
- Reaction Initiation: Add 50 μL of Working Substrate Solution (200 μM) to each well.
 - Final Volume: 100 μL .
 - Final Substrate Concentration: 100 μM . [5][7]
- Measurement: Immediately place plate in reader pre-heated to 37°C.
 - Mode: Kinetic. [5][7][8]
 - Interval: Every 30–60 seconds.
 - Duration: 20–30 minutes.
 - Shake: 5 seconds before first read.

Data Analysis

Step 1: Determine Reaction Rate ()

Calculate the slope of the linear portion of the fluorescence curve for each sample. [1]

Step 2: Background Correction

Subtract the slope of the "No Enzyme" blank from the sample slopes.

Step 3: Calculate Activity

Use the AMC Standard Slope (

) to convert RFU to picomoles. [1]

[1]

- is typically 0.1 mL. [1]

- The result represents the enzymatic activity, often defined as Units (1 U = 1 μ mol substrate cleaved per minute).[1]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Free AMC in substrate stock	Check substrate purity (TLC/HPLC). Substrate should be <1% free AMC.
Non-Linear Kinetics	Substrate depletion	Dilute enzyme further. Ensure substrate conversion over the assay time.
Low Signal	Incorrect pH or lack of Calcium	Verify Buffer pH is 8.5 and contains 1 mM .
Thrombin Interference	Sample contamination	Add 1 μ M PPACK or Hirudin to the sample 10 min prior to substrate addition.

References

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 - Key Finding: Describes buffer conditions (BSA, Calcium) for APC assays in purified systems.
- Bachem. "Substrate Specification: Boc-Leu-Ser-Thr-Arg-AMC."
 - Key Finding: Physical properties and solubility data for the substrate. [6]

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